molecular formula C19H17N3O B3486178 2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B3486178
M. Wt: 303.4 g/mol
InChI Key: QLVJXNSQJGEBCI-UHFFFAOYSA-N
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Description

2-Benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with benzyl and phenylethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an appropriate amine. For instance, a common method involves the reaction of benzyl cyanide with an amino alcohol under acidic conditions to form the oxazole ring.

    Substitution Reactions: The introduction of the benzyl and phenylethylamino groups can be achieved through nucleophilic substitution reactions. Benzyl bromide and phenylethylamine are commonly used reagents for these substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenylethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitrile group to form primary amines. Lithium aluminum hydride is a typical reducing agent used for this purpose.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, particularly at the 2-position. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Benzyl alcohols and phenylethyl ketones.

    Reduction: Primary amines.

    Substitution: Halogenated oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-amino-1,3-oxazole-4-carbonitrile
  • 2-Phenylethyl-5-amino-1,3-oxazole-4-carbonitrile
  • 2-Benzyl-5-[(2-phenylethyl)amino]-1,3-thiazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to the presence of both benzyl and phenylethylamino groups. This dual substitution pattern enhances its reactivity and potential for interaction with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-benzyl-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-14-17-19(21-12-11-15-7-3-1-4-8-15)23-18(22-17)13-16-9-5-2-6-10-16/h1-10,21H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVJXNSQJGEBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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